molecular formula C14H10BrF2NO2 B10901168 2-(2-bromophenoxy)-N-(3,4-difluorophenyl)acetamide

2-(2-bromophenoxy)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B10901168
M. Wt: 342.13 g/mol
InChI Key: BQHLHQGOYLALKN-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(3,4-difluorophenyl)acetamide is an organic compound that features a bromophenoxy group and a difluorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(3,4-difluorophenyl)acetamide typically involves the following steps:

    Formation of the bromophenoxy intermediate: This can be achieved by reacting 2-bromophenol with an appropriate acylating agent under basic conditions.

    Coupling with difluorophenylamine: The bromophenoxy intermediate is then reacted with 3,4-difluorophenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, potentially including alcohols or amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(3,4-difluorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromophenoxy)-N-(3,4-difluorophenyl)acetamide is unique due to the specific combination of bromophenoxy and difluorophenyl groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

Molecular Formula

C14H10BrF2NO2

Molecular Weight

342.13 g/mol

IUPAC Name

2-(2-bromophenoxy)-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C14H10BrF2NO2/c15-10-3-1-2-4-13(10)20-8-14(19)18-9-5-6-11(16)12(17)7-9/h1-7H,8H2,(H,18,19)

InChI Key

BQHLHQGOYLALKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC(=C(C=C2)F)F)Br

Origin of Product

United States

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